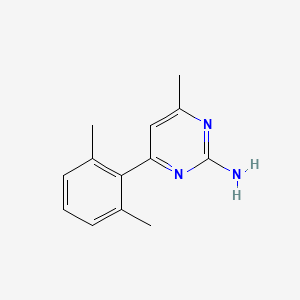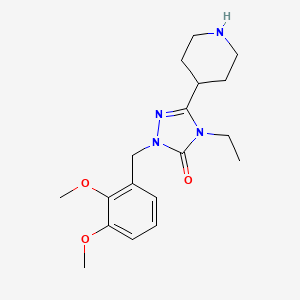![molecular formula C22H27N3O3 B3813590 N-(2-isopropoxyphenyl)-4-[(3-oxo-1,4-diazepan-1-yl)methyl]benzamide](/img/structure/B3813590.png)
N-(2-isopropoxyphenyl)-4-[(3-oxo-1,4-diazepan-1-yl)methyl]benzamide
Vue d'ensemble
Description
N-(2-isopropoxyphenyl)-4-[(3-oxo-1,4-diazepan-1-yl)methyl]benzamide, also known as L-838,417, is a synthetic compound that belongs to the class of benzamides. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
Applications De Recherche Scientifique
N-(2-isopropoxyphenyl)-4-[(3-oxo-1,4-diazepan-1-yl)methyl]benzamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to be a potent and selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in various physiological and pathological processes in the brain. This compound has been used in various in vitro and in vivo studies to investigate the role of α7 nAChR in various neurological disorders, such as Alzheimer's disease, schizophrenia, and depression.
Mécanisme D'action
The mechanism of action of N-(2-isopropoxyphenyl)-4-[(3-oxo-1,4-diazepan-1-yl)methyl]benzamide involves the positive allosteric modulation of the α7 nAChR. This compound binds to a specific site on the receptor, which enhances the binding of the endogenous ligand acetylcholine to the receptor and increases the opening of the ion channel. This results in an increase in the influx of calcium ions into the neuron, which leads to the activation of various intracellular signaling pathways and ultimately leads to the enhancement of synaptic transmission and plasticity.
Biochemical and Physiological Effects:
N-(2-isopropoxyphenyl)-4-[(3-oxo-1,4-diazepan-1-yl)methyl]benzamide has been shown to have various biochemical and physiological effects in the brain. This compound has been shown to enhance synaptic transmission and plasticity in various brain regions, such as the hippocampus and prefrontal cortex. This compound has also been shown to improve cognitive function in various animal models of neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, this compound has been shown to have neuroprotective effects, which may be beneficial in the treatment of various neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-isopropoxyphenyl)-4-[(3-oxo-1,4-diazepan-1-yl)methyl]benzamide has several advantages for lab experiments. This compound is highly selective for the α7 nAChR and has a long duration of action, which allows for prolonged enhancement of synaptic transmission and plasticity. Additionally, this compound is relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of this compound in lab experiments. This compound has poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental paradigms. Additionally, the effects of this compound can be influenced by various factors, such as the concentration of endogenous ligands and the presence of other modulators of the α7 nAChR.
Orientations Futures
There are several future directions for the study of N-(2-isopropoxyphenyl)-4-[(3-oxo-1,4-diazepan-1-yl)methyl]benzamide. One potential direction is the investigation of the effects of this compound in various animal models of neurological disorders, such as Parkinson's disease and Huntington's disease. Another potential direction is the development of more potent and selective modulators of the α7 nAChR, which may have improved therapeutic potential. Additionally, the investigation of the effects of this compound on other ion channels and receptors in the brain may provide further insights into its mechanisms of action and potential therapeutic applications.
Propriétés
IUPAC Name |
4-[(3-oxo-1,4-diazepan-1-yl)methyl]-N-(2-propan-2-yloxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-16(2)28-20-7-4-3-6-19(20)24-22(27)18-10-8-17(9-11-18)14-25-13-5-12-23-21(26)15-25/h3-4,6-11,16H,5,12-15H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAACJHEEKSSJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CN3CCCNC(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Isopropoxyphenyl)-4-[(3-oxo-1,4-diazepan-1-YL)methyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-allyl-N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B3813511.png)
![N-[2-(4,6-dimethyl-2-pyrimidinyl)ethyl]-6-oxo-1-(3-phenylpropyl)-3-piperidinecarboxamide](/img/structure/B3813512.png)
![4-(2-{[4-methyl-5-(piperidin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}ethyl)morpholine](/img/structure/B3813530.png)
![4-(2-ethoxybenzyl)-3-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]-2-piperazinone](/img/structure/B3813532.png)
![7-(2,3-dihydro-1,4-benzodioxin-5-ylcarbonyl)-2,3-dimethyl-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3813538.png)

![N,1-dimethyl-6-oxo-N-{[3-(2-thienyl)-1H-pyrazol-5-yl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B3813552.png)
![3-phenyl-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B3813553.png)
![2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B3813559.png)
![N-(4-fluorobenzyl)-3-{1-[(2-pyridinylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B3813566.png)
![1-propyl-N-[4-(1,3-thiazol-4-yl)phenyl]prolinamide](/img/structure/B3813569.png)

![methyl (2S,4R)-1-(3-{[(2,6-dimethylphenyl)amino]carbonyl}benzyl)-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B3813604.png)
![N,N-diethyl-3-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-3-oxo-1-propanamine](/img/structure/B3813608.png)